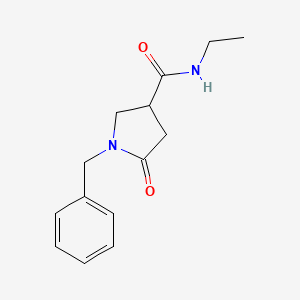

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide

Descripción

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide is a pyrrolidine derivative featuring a benzyl group at the 1-position, a 5-oxo (lactam) moiety, and an ethyl-substituted carboxamide at the 3-position. Its molecular formula is C₁₄H₁₈N₂O₂ (calculated molecular weight: 246.31 g/mol). The benzyl group enhances lipophilicity, while the ethyl substituent on the amide nitrogen modulates electronic and steric properties. This compound is structurally analogous to pharmacologically active pyrrolidinecarboxamides but lacks direct reported bioactivity in the provided evidence .

Propiedades

Número CAS |

91189-06-9 |

|---|---|

Fórmula molecular |

C14H18N2O2 |

Peso molecular |

246.30 g/mol |

Nombre IUPAC |

1-benzyl-N-ethyl-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C14H18N2O2/c1-2-15-14(18)12-8-13(17)16(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18) |

Clave InChI |

OCMQLNXULHLWBT-UHFFFAOYSA-N |

SMILES canónico |

CCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route

The synthesis of this compound typically starts from methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate as the key intermediate. The main synthetic strategy involves converting this ester into the corresponding amide by reaction with ethylamine, followed by purification steps and sometimes hydrogenation to improve product properties.

Detailed Synthetic Procedure

This sequence is supported by the literature where the amide formation is a key step, and the use of organic solvents such as dichloromethane or acetonitrile is common to facilitate the reaction kinetics.

Alternative Synthetic Approaches and Related Chemistry

In addition to the direct amide formation, related synthetic strategies involve:

Use of peptide coupling reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIEA) for coupling reactions in pyrrolidine carboxamide derivatives.

Application of oxalyl chloride to convert carboxylic acids to acid chlorides, which then react with amines to form amides, a method found suitable for related pyrrolidine and aniline derivatives.

Use of triethylorthoformate and acetic anhydride in high-temperature conditions to modify intermediates before ring closure and amide formation, as seen in complex quinoline carboxylic acid derivatives related to pyrrolidine carboxamides.

Representative Reaction Scheme

Methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate + Ethylamine → this compound + Methanol

- Solvent: Methanol or other alkanol

- Temperature: Room temperature to mild heating

- Reaction time: Typically 1-4 hours

- Workup: Extraction, drying, concentration

Analytical Data and Research Results

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.30 g/mol |

| CAS Number | 91189-06-9 |

| IUPAC Name | 1-benzyl-N-ethyl-5-oxopyrrolidine-3-carboxamide |

| InChI Key | OCMQLNXULHLWBT-UHFFFAOYSA-N |

These data confirm the identity and purity of the compound synthesized.

Reaction Yields and Purity

The amide formation step typically gives moderate to high yields (70-90%) depending on reaction conditions and purification methods.

Use of peptide coupling reagents and oxalyl chloride methods in related compounds show variable yields but are effective for synthesizing pyrrolidine carboxamide derivatives with high purity.

Biological Activity Correlation

Pyrrolidine carboxamides, including this compound, have been studied as inhibitors of enzymes such as InhA, an enoyl acyl carrier protein reductase from Mycobacterium tuberculosis.

Structural features such as the 5-oxo-pyrrolidine ring and amide substituents play a crucial role in binding affinity and inhibitory potency, as demonstrated by crystallographic and molecular modeling studies.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct amide formation | Methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate | Ethylamine (saturated solution) | Methanol or alkanol | Room temp | 70-90% | Simple, widely used |

| Peptide coupling | Carboxylic acid derivatives | HBTU, DIEA | DMF, acetonitrile | 20-150 °C | Variable | Suitable for substituted derivatives |

| Acid chloride method | Carboxylic acid | Oxalyl chloride, DMF catalyst | Dichloromethane | 0-25 °C | Moderate | Requires careful handling |

| High-temp cyclization | Intermediates with triethylorthoformate, acetic anhydride | Cyclopropylamine, potassium t-butoxide | t-Butanol | 50-150 °C | Moderate | For complex quinoline derivatives |

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide is a chemical compound belonging to the pyrrolidine derivatives class, featuring a pyrrolidine ring substituted with a phenylmethyl group and an ethyl amide group. It has a molecular weight of approximately 246.30 g/mol and is identified by the CAS number 91189-06-9.

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly in drug development targeting neurological and inflammatory conditions. Its ability to modulate receptor activity makes it a candidate for further exploration in pharmacological studies aimed at treating diseases associated with P2X7 receptor dysfunction. Interaction studies are essential to understand how this compound might influence cellular signaling pathways related to pain and inflammation.

Modulation of Receptor Activity

The compound's capacity to modulate receptor activity suggests its utility in treating conditions associated with P2X7 receptor dysfunction. Comprehensive data on its interactions are still emerging, and further research is needed to fully understand its effects on cellular signaling pathways related to pain and inflammation.

Mecanismo De Acción

The mechanism of action of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural analogs of the target compound vary in substituents at the 1-position (pyrrolidine ring) and the amide group , influencing physicochemical properties and biological activity. Below is a comparative analysis supported by data tables and research findings.

Structural and Functional Differences

Table 1: Key Structural Features and Properties of Analogs

Research Findings and Implications

Substituent Effects on Bioactivity

- P2X7 Receptor Antagonism : The dichlorobenzyl-substituted analog (851269-75-5) demonstrates potent P2X7 receptor antagonism, attributed to hydrophobic interactions from the chlorine atoms and benzyl group . The target compound’s ethyl group may reduce receptor affinity compared to this analog.

- Solubility and Polar Groups : Hydroxyphenyl-substituted analogs (e.g., ) exhibit improved aqueous solubility due to hydrogen bonding, whereas the target compound’s ethyl group may limit solubility, favoring blood-brain barrier penetration.

Electronic and Steric Modifications

- Trifluoromethyl Thiadiazole (MFCD08072700) : The electron-withdrawing trifluoromethyl group and thiadiazole ring enhance metabolic stability and target binding via π-π stacking .

Positional Isomerism

- Hydroxyphenyl Isomers : The 3-hydroxyphenyl analog () vs. 2-hydroxyphenyl () show divergent properties. The para-substituted analog (unreported) might further alter electronic effects.

Actividad Biológica

N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide, identified by its CAS number 91189-06-9, is a pyrrolidine derivative with potential applications in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in modulating receptor functions related to neurological and inflammatory conditions. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 246.30 g/mol

- Structure : Contains a pyrrolidine ring substituted with an ethyl amide and a phenylmethyl group.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of pyrrolidine derivatives with appropriate acylating agents.

- Cyclization Techniques : Utilizing precursors that facilitate the formation of the pyrrolidine ring under controlled conditions.

P2X7 Receptor Modulation

Research indicates that this compound interacts primarily with the P2X7 receptor, a type of purinergic receptor involved in pain and inflammation pathways. Its ability to modulate this receptor suggests potential therapeutic applications in conditions characterized by P2X7 receptor dysfunction.

Key Findings :

- The compound exhibits binding affinity towards P2X7 receptors, influencing cellular signaling related to inflammatory responses.

- Ongoing studies are evaluating its efficacy in preclinical models of pain and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(1-adamantyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | CHNO | Contains an adamantyl group, increasing lipophilicity. |

| 5-Oxo-1-(phenylmethyl)-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide | CHNO | Incorporates a piperidinyl substituent, altering receptor interaction profiles. |

| 1-Ethyl-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide | CHFNO | Features trifluoromethyl substitution, enhancing metabolic stability. |

The distinct combination of ethyl and phenylmethyl groups in this compound may confer unique pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy against various biological targets:

- In Vitro Studies : Investigations into its cytotoxicity reveal that concentrations up to 200 μg/ml do not exhibit significant toxicity against eukaryotic cells, indicating a favorable safety profile for further development.

- Antimicrobial Activity : Although primarily studied for its receptor interaction, preliminary assessments suggest potential antimicrobial properties against Gram-negative bacteria, warranting further investigation into its spectrum of activity .

Q & A

Q. What are the established synthetic routes for N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide?

The synthesis typically involves cyclization and amide coupling reactions. For pyrrolidinecarboxamide derivatives, a common approach is the reaction of 5-oxopyrrolidine-3-carboxylic acid derivatives with ethylamine under coupling agents like EDCI/HOBt or DCC. Benzyl protection of the pyrrolidine nitrogen is achieved using benzyl bromide under basic conditions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituents (e.g., ethyl, benzyl groups) and confirm the 5-oxo-pyrrolidine scaffold. Key signals include the amide proton (δ 8.1–8.5 ppm) and carbonyl carbons (δ 170–175 ppm) .

- IR : Stretching frequencies for amide C=O (~1650–1680 cm) and pyrrolidinone C=O (~1720 cm) validate the structure .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of benzyl or ethyl groups) .

Q. How is X-ray crystallography applied to determine its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) resolves the stereochemistry and hydrogen-bonding networks. Crystals are grown via slow evaporation (e.g., in methanol), and data collection at 296 K (Mo-Kα radiation, λ = 0.71073 Å) is standard. Refinement using SHELXL (via Olex2 interface) achieves R1 < 0.04. Disordered ethyl or benzyl groups are modeled with split positions and restrained isotropic displacement parameters .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be addressed?

Discrepancies may arise from impurities or assay conditions. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS. Reproduce assays under controlled conditions (e.g., pH, temperature) and compare with structurally related compounds (e.g., N-methyl or N-allyl analogs) to isolate substituent effects .

Q. What computational strategies model the compound’s electronic structure and interactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes the geometry and calculates frontier molecular orbitals (HOMO-LUMO gap). Molecular docking (AutoDock Vina) into target proteins (e.g., enzymes with pyrrolidinone-binding sites) predicts binding affinities. Solvent effects are incorporated via PCM models .

Q. How to resolve ambiguities in crystallographic refinement (e.g., disorder, twinning)?

For disordered groups (e.g., rotating benzyl rings), use PART instructions in SHELXL and apply similarity restraints (SIMU, DELU). For twinned data (common in polar space groups), refine with a BASF parameter and validate via R1/R1_all .

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers. Asymmetric synthesis routes employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s thiourea) to induce stereocontrol at the pyrrolidine C3 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.